2-((6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

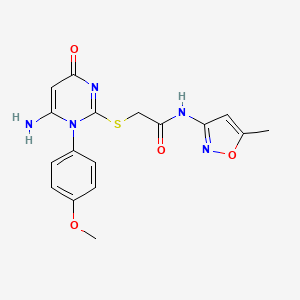

This compound is a pyrimidinone-based thioacetamide derivative characterized by a 4-methoxyphenyl substituent at the N1 position of the pyrimidinone ring and a 5-methylisoxazol-3-yl group attached via an acetamide linkage. The compound’s registry number (847590-74-3) confirms its inclusion in chemical databases, though further experimental characterization (e.g., NMR, UV spectroscopy) is required to validate its purity and structural integrity .

Properties

IUPAC Name |

2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S/c1-10-7-14(21-26-10)19-16(24)9-27-17-20-15(23)8-13(18)22(17)11-3-5-12(25-2)6-4-11/h3-8H,9,18H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTHAZUIBKDATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=C(C=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of the dihydropyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews various studies that elucidate the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A dihydropyrimidine moiety

- An isoxazole group

- A thio linkage

This structural diversity contributes to its biological activity by allowing interactions with various biological targets.

1. Enzyme Inhibition

Research has demonstrated that derivatives of dihydropyrimidines can act as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The compound has shown:

- Selective inhibition of MPO over other peroxidases such as thyroid peroxidase.

- A mechanism involving covalent modification , leading to irreversible inhibition, which is significant for therapeutic applications against autoimmune disorders and inflammation .

2. Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. Studies indicate:

- Effective inhibition against Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentration (MIC) values indicating strong antibacterial effects, particularly against strains such as Staphylococcus aureus and Escherichia coli.

Table 1 summarizes the antimicrobial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.14 |

| Escherichia coli | 1.10 |

| Bacillus subtilis | 0.58 |

These results suggest that the compound could be developed as a broad-spectrum antimicrobial agent .

3. Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that this compound may exhibit cytotoxic properties against certain cancer cell lines. In vitro assays showed:

- Significant reduction in cell viability at higher concentrations.

Further research is needed to elucidate the specific mechanisms by which this compound induces cytotoxicity, potentially involving apoptosis pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds within this chemical class:

- MPO Inhibition in Animal Models : A study demonstrated that a related dihydropyrimidine derivative significantly inhibited MPO activity in lipopolysaccharide-treated cynomolgus monkeys, suggesting its potential for treating inflammatory conditions .

- Antimicrobial Efficacy : In a clinical setting, derivatives were tested for their efficacy against resistant bacterial strains, showing promising results that warrant further exploration in clinical trials .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound 2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]thio}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (RN: 847590-74-3) serves as a key structural analogue . Comparative features include:

| Feature | Target Compound | Analogue (847590-74-3) |

|---|---|---|

| Pyrimidinone Substitution | 4-Methoxyphenyl at N1 | 3-Methylphenyl at N1 |

| Heterocyclic Acceptor | 5-Methylisoxazol-3-yl | 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl |

| Key Functional Groups | Thioacetamide bridge, amino group at C6 | Thioacetamide bridge, amino group at C6 |

Structural Implications :

- Replacement of isoxazole with thiazole in the analogue introduces a sulfur atom, which could alter metabolic stability and intermolecular interactions (e.g., hydrogen bonding or π-stacking) .

Spectroscopic Characterization

While spectroscopic data for the target compound are absent in the evidence, analogous pyrimidinone-thioacetamides have been characterized using 1H-NMR and 13C-NMR to confirm substituent positions and bridge connectivity . For example, chemical shifts in the range of δ 6.5–8.0 ppm (aromatic protons) and δ 160–180 ppm (carbonyl groups) are typical for such systems .

Lumping Strategy in Comparative Studies

The lumping strategy, which groups compounds with similar backbones for simplified analysis, could classify the target compound and its analogues under a single surrogate category due to shared pyrimidinone and heterocyclic motifs . However, this approach risks overlooking critical differences in bioactivity or toxicity arising from substituent variations (e.g., methoxy vs. methyl groups) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((6-amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

- Methodology : A multi-step synthesis involving thiolation and coupling reactions is typically employed. For example, analogous compounds (e.g., thiazolidinone derivatives) are synthesized via condensation of amino-substituted pyrimidines with thioacetic acid intermediates under basic conditions (K₂CO₃/DMF) . Key steps include:

- Thiolation : Reacting a pyrimidine intermediate with a thiol-containing reagent (e.g., 2-mercaptoacetic acid).

- Amide coupling : Using chloroacetyl chloride or similar agents to form the acetamide moiety.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

- Critical Parameters : Reaction temperature (room temperature vs. reflux), solvent choice (DMF for solubility), and stoichiometry of thiolating agents to avoid side products.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical Techniques :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretches at 3468–3509 cm⁻¹) .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8 ppm, isoxazole protons at δ 6.9–7.5 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

- Elemental Analysis : Verify purity and composition (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound?

- Approach :

- Dose-Response Studies : Test activity across a concentration gradient (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) contributing to variability .

- Case Study : For similar pyrimidine derivatives, discrepancies in antimicrobial activity were resolved by standardizing bacterial strains and culture conditions .

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., thiolation energetics) .

- Machine Learning : Train models on existing reaction data (e.g., yields, solvents) to recommend optimal conditions (e.g., solvent polarity, catalyst loading) .

- High-Throughput Screening : Automate parallel reactions with microreactors to explore parameter space efficiently .

Q. What are the structure-activity relationships (SAR) for modifying the pyrimidine and isoxazole moieties in this compound?

- Key Findings :

- Pyrimidine Modifications : Substitution at the 4-position (e.g., methoxyphenyl) enhances metabolic stability, while amino groups at the 6-position improve solubility .

- Isoxazole Variations : Methyl substitution at the 5-position (as in this compound) reduces off-target interactions compared to bulkier groups .

Q. How can solubility and bioavailability challenges be addressed during preclinical development?

- Strategies :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .

- Nanoparticle Formulation : Use liposomal encapsulation or PEGylation to improve aqueous solubility .

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for crystalline stability .

Data Analysis and Reproducibility

Q. What analytical methods are critical for detecting impurities in synthesized batches?

- Techniques :

- HPLC-PDA : Quantify impurities >0.1% using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .

- LC-MS/MS : Identify trace side products (e.g., deaminated or oxidized derivatives) .

- Case Study : For a related acetamide, TLC monitoring (silica gel, ethyl acetate/hexane) revealed unreacted starting materials, necessitating extended reaction times .

Q. How can researchers design robust toxicity studies for this compound?

- Protocol :

- In Vitro : Assess hepatotoxicity using HepG2 cells (MTT assay) and genotoxicity via Ames test .

- In Vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .

- Dosage : Start at 10 mg/kg (oral) and escalate to 100 mg/kg while monitoring weight loss and organ coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.